Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C16H16O3 It is a derivative of acetophenone, featuring methoxy and phenylmethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- typically involves the reaction of 3-methoxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but with the phenylmethoxy group at the para position.
2-Methoxy-1-phenyl-ethanone: Lacks the phenylmethoxy group, making it less complex.
1-[2-Hydroxy-3-nitro-5-(phenylmethoxy)phenyl]ethanone: Contains additional functional groups, such as hydroxyl and nitro groups.
Uniqueness
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
87307-77-5 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(3-methoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-12(17)14-9-6-10-15(18-2)16(14)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
BMKMDHRZSAIZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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